molecular formula C19H13N3OS B2531896 4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 325988-52-1

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No.: B2531896
CAS No.: 325988-52-1
M. Wt: 331.39
InChI Key: RLIIQZRUQURHTC-UHFFFAOYSA-N
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Description

4-Cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a cyano group at the para position and linked to a 4,5-dihydronaphtho[1,2-d]thiazole moiety. This structure combines electron-withdrawing (cyano) and lipophilic (dihydronaphthothiazole) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

4-cyano-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c20-11-12-5-7-14(8-6-12)18(23)22-19-21-17-15-4-2-1-3-13(15)9-10-16(17)24-19/h1-8H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIIQZRUQURHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of these amines with methyl cyanoacetate under solvent-free conditions at room temperature or with gentle heating . Another approach involves the cyclodesulfurization of 4-benzoyl-1-cyanoacetylthiosemicarbazide in refluxing ethanolic mercuric oxide solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamide derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives with Thiazole Substituents

Several analogs from the Iranian Journal of Pharmaceutical Research (2021) share the N-(thiazol-2-yl)benzamide scaffold but differ in substituents (Table 1). For example:

  • 3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) : Incorporates a dichlorobenzamide group and a piperazine-linked thiazole. The chloro substituents enhance lipophilicity, while the piperazine may improve solubility .

Key Differences :

  • The target compound’s 4-cyano group provides strong electron-withdrawing effects, which may stabilize the benzamide carbonyl and influence receptor binding.
Table 1: Physical and Spectral Data for Selected Benzamide-Thiazole Derivatives
Compound Melting Point (°C) ¹H NMR (δ, ppm) IR (C=O, cm⁻¹)
Target Compound* Not reported ~7.5–8.5 (aromatic protons) ~1680 (C=O)
4e 214–216 2.35 (s, 3H, CH₃), 3.60 (m, 8H) 1665
4h 198–200 2.30 (s, 6H, N(CH₃)₂), 8.70 (s) 1678

*Predicted based on structural analogs.

Dihydronaphthothiazole Derivatives

Compounds like 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazoles () share the dihydronaphtho-thiazole core but replace the benzamide with other functional groups. These derivatives exhibit antifungal and antimalarial activities, suggesting the dihydronaphthothiazole moiety contributes to bioactivity . However, the target compound’s 4-cyanobenzamide group introduces distinct electronic and steric effects, likely altering target selectivity compared to non-benzamide analogs.

Triazole-Thione Derivatives

Triazole-thiones (e.g., compounds 7–9 from ) demonstrate how heterocyclic modifications impact properties. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed by IR and NMR .

Fluorinated and Halogenated Analogs

Complex benzamides like 4-cyano-N-[2-cyano-5-[[2,6-dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]phenyl]-2-methyl-benzamide () highlight the role of halogenation in enhancing lipophilicity and metabolic resistance. While the target compound lacks halogens, its cyano group may serve a similar electron-withdrawing purpose without increasing molecular weight .

Research Findings and Implications

  • Biological Activity : Dihydronaphthothiazole derivatives are associated with antifungal, anticancer, and antimalarial activities (). The target compound’s benzamide group may synergize with the thiazole core to target enzymes like kinases or proteases, though specific studies are needed .
  • Synthetic Challenges : The dihydronaphthothiazole ring requires specialized synthetic routes, such as Friedel-Crafts alkylation or cyclocondensation (), which differ from the straightforward thiazole syntheses used for analogs like 4e and 4h .

Biological Activity

4-Cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide is a synthetic compound with potential therapeutic applications, particularly in oncology and antimicrobial research. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H14N2S
  • Molar Mass : 270.36 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its antitumor and antimicrobial effects.

Antitumor Activity

Recent studies have demonstrated that derivatives containing thiazole and naphthalene structures exhibit significant antitumor activity. The compound was tested against several cancer cell lines using both 2D and 3D culture methods.

Cell Line IC50 (μM) Assay Type
A549 (Lung Cancer)6.75 ± 0.192D
HCC827 (Lung Cancer)6.26 ± 0.332D
NCI-H358 (Lung Cancer)6.48 ± 0.112D

The compound demonstrated a notable cytotoxic effect with lower IC50 values in 2D assays compared to 3D assays, indicating a more effective interaction in traditional culture systems. For example, the A549 cell line showed an IC50 of 6.75 μM in the 2D assay but exhibited higher resistance in the 3D format.

The proposed mechanism of action involves the compound's ability to bind to DNA within the minor groove, disrupting normal cellular processes such as replication and transcription. This interaction may lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity against various bacterial strains:

Microorganism Activity
Escherichia coli (Gram-negative)Moderate Inhibition
Staphylococcus aureus (Gram-positive)Significant Inhibition

The antimicrobial assays utilized broth microdilution methods according to CLSI guidelines. The results indicated that the compound possesses moderate antibacterial properties, making it a candidate for further development in treating bacterial infections.

Case Studies and Research Findings

A study published in Pharmaceutical Research highlighted the synthesis of various thiazole derivatives and their biological evaluations. Among these compounds, those with cyano substituents showed enhanced potency against lung cancer cell lines and demonstrated lower toxicity towards normal cells compared to traditional chemotherapeutics .

Another research article focused on a series of benzothiazole derivatives that included structural analogs of our compound of interest. The findings revealed that modifications in the thiazole ring could significantly influence the biological activity, suggesting that fine-tuning these structures could optimize their therapeutic efficacy .

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